4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine
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Overview
Description
4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine is a chemical compound with the molecular formula C11H15BrN2O It is a derivative of morpholine, a heterocyclic amine, and contains a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(6-Bromopyridin-2-YL)-2,6-dimethylmorpholine is unique due to its combination of a bromopyridine moiety with a dimethylmorpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .
Properties
Molecular Formula |
C11H15BrN2O |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-(6-bromopyridin-2-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C11H15BrN2O/c1-8-6-14(7-9(2)15-8)11-5-3-4-10(12)13-11/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
OMHYHPZGWPNZOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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